molecular formula C10H11ClN2O2 B11726588 Benzyl 2-Amino-2-cyanoacetate Hydrochloride

Benzyl 2-Amino-2-cyanoacetate Hydrochloride

Cat. No.: B11726588
M. Wt: 226.66 g/mol
InChI Key: XCZRRIXWHFYZIK-UHFFFAOYSA-N
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Description

Benzyl 2-Amino-2-cyanoacetate Hydrochloride is a chemical compound with the molecular formula C10H11ClN2O2. It is a derivative of cyanoacetamide and is known for its versatility in organic synthesis, particularly in the formation of heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-Amino-2-cyanoacetate Hydrochloride typically involves the reaction of benzylamine with cyanoacetic acid or its esters under acidic conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-Amino-2-cyanoacetate Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 2-Amino-2-cyanoacetate Hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in medicinal chemistry.

    Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Benzyl 2-Amino-2-cyanoacetate Hydrochloride involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano and amino groups allow it to act as a nucleophile or electrophile in different reactions. Its derivatives can interact with biological targets, such as enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H11ClN2O2

Molecular Weight

226.66 g/mol

IUPAC Name

benzyl 2-amino-2-cyanoacetate;hydrochloride

InChI

InChI=1S/C10H10N2O2.ClH/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9H,7,12H2;1H

InChI Key

XCZRRIXWHFYZIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(C#N)N.Cl

Origin of Product

United States

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